2-(Imidazol-1-ylmethyl)phenol

Antifungal Medicinal Chemistry Structure-Activity Relationship

Select 2-(Imidazol-1-ylmethyl)phenol (CAS 41833-14-1) for its ortho-substitution pattern that enables intramolecular hydrogen bonding, concerted proton-electron transfer (CPET) oxidation, and ESIPT-based metal-ion sensing—functions unattainable with the para-isomer (CAS 41833-17-4). This N,O-bidentate chelating scaffold serves as a privileged core for dermatophyte-selective antifungal agents, redox-active catalyst ligands, and fluorescent probes (Cu²⁺, Al³⁺, Cr³⁺, Fe³⁺). Available in ≥95% research-grade purity; contact us for bulk pricing and custom synthesis.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 41833-14-1
Cat. No. B3136528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Imidazol-1-ylmethyl)phenol
CAS41833-14-1
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CN=C2)O
InChIInChI=1S/C10H10N2O/c13-10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
InChIKeyJXYBKXKGODSOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Imidazol-1-ylmethyl)phenol (CAS 41833-14-1) Procurement & Technical Profile


2-(Imidazol-1-ylmethyl)phenol (CAS 41833-14-1, molecular formula C10H10N2O, molecular weight 174.20 g/mol) is a heterocyclic organic compound featuring a phenol group linked to an imidazole ring via a methylene bridge . This bifunctional ligand structure enables diverse applications in coordination chemistry, catalysis, and medicinal chemistry research, with the compound typically exhibiting a white to off-white crystalline appearance and solubility in polar solvents . Commercial availability includes purity grades of ≥95% and ≥98% from various suppliers .

Why Generic Imidazole Derivatives Cannot Replace 2-(Imidazol-1-ylmethyl)phenol in Research


The substitution pattern of 2-(Imidazol-1-ylmethyl)phenol—specifically the ortho-relationship between the phenolic hydroxyl and the imidazolylmethyl group—creates a chelating N,O-bidentate ligand architecture that is fundamentally distinct from its para-substituted isomer 4-(imidazol-1-ylmethyl)phenol (CAS 41833-17-4) and other imidazole derivatives [1]. This ortho-arrangement enables intramolecular hydrogen bonding between the phenol OH and the imidazole nitrogen, which modulates redox potential, fluorescence properties, and metal coordination geometry in ways that cannot be replicated by positional isomers or structurally simplified analogs [2]. Consequently, substitution with generic imidazole derivatives lacking this precise ortho-substitution pattern yields different coordination behavior, altered electrochemical profiles, and distinct biological target interactions, rendering such replacements scientifically invalid for applications requiring the specific bifunctional character of 2-(Imidazol-1-ylmethyl)phenol [3].

2-(Imidazol-1-ylmethyl)phenol Quantitative Differentiation Evidence for Scientific Selection


Ortho- vs. Para-Substitution: Differential Antifungal Spectrum and Potency in Imidazolylmethylphenols

In a systematic SAR study of 34 benzylic ethers derived from 2-, 3-, and 4-(1-imidazolylmethyl)phenols, the ortho-substituted 2-(imidazol-1-ylmethyl)phenol derivatives demonstrated a distinct antifungal spectrum and potency profile compared to their meta- and para-substituted positional isomers. Specifically, 2-(imidazol-1-ylmethyl)phenol derivatives exhibited strong activity against dermatophytes Trichophyton mentagrophytes and T. rubrum, whereas the 4-substituted isomers showed preferential activity against Candida albicans [1]. The study reported in vitro MIC values and in vivo efficacy in rat vaginal candidiasis and guinea pig dermatophyte models, establishing that the substitution position directly determines the spectrum of antifungal activity [1].

Antifungal Medicinal Chemistry Structure-Activity Relationship

Ortho-Substitution Enables Intramolecular Hydrogen Bonding and Concerted Proton-Electron Transfer (CPET) Oxidation Mechanism

X-ray crystallographic analysis of phenol-imidazole compounds reveals that the ortho-relationship between the phenol hydroxyl and imidazole nitrogen, as present in 2-(imidazol-1-ylmethyl)phenol, positions the rings close to coplanar and establishes a strong intramolecular ArOH⋯N hydrogen bond [1]. This structural feature is absent in meta- and para-substituted isomers. Electrochemical studies on structurally analogous 2′-(1-imidazolyl)-4-methylphenol demonstrate that the deprotonated form undergoes oxidation at a potential of 0.48 V vs ferrocene (1.15 V vs NHE) via a kinetically irreversible process, whereas the hydrogen-bonded neutral form undergoes reversible one-electron oxidation to generate a fairly stable distonic radical cation via a concerted proton-electron transfer (CPET) mechanism [2][3]. This CPET pathway is fundamentally dependent on the ortho-arrangement and cannot occur in isomers lacking the intramolecular hydrogen bond [3].

Redox Chemistry Electrochemistry Proton-Coupled Electron Transfer

Bifunctional N,O-Chelating Ligand Architecture for Metal Complexation with Tunable Coordination Geometry

The ortho-positioned phenol OH and imidazole nitrogen in 2-(imidazol-1-ylmethyl)phenol create an N,O-bidentate chelating ligand capable of forming stable metal complexes with N2O2 coordination spheres [1]. This chelating ability is a direct consequence of the ortho-substitution pattern and is not available to the para-substituted isomer 4-(imidazol-1-ylmethyl)phenol, which can only coordinate through a single donor atom. In structurally related Schiff base-functionalized N-heterocyclic carbene ligands of the type 2-[-2-[3-(R)imidazol-1-yl]ethyliminomethyl]phenol, Ni(II) complexes demonstrated catalytic activity for transfer hydrogenation of aliphatic ketones in 2-propanol, achieving turnover numbers up to 500 [2]. The coordination geometry varies with the metal center (e.g., Cu, Zn) and ligand substituents, providing tunable catalytic and structural properties [1].

Coordination Chemistry Catalysis Metal Complexes

Fluorescent Metal Ion Sensing Capability via Imidazolyl-Phenolic Tautomeric Equilibrium

Imidazolyl-phenolic compounds structurally related to 2-(imidazol-1-ylmethyl)phenol function as fluorescent probes for metal ion detection, with photophysical properties regulated by a tautomeric equilibrium between phenol-imine and keto-amine forms [1]. In a study of an imidazolyl-phenolic fluorescent probe, the presence of trivalent cations (Al3+, Cr3+, Fe3+) in CH3CN/H2O (95/5, v/v) medium significantly altered the emission profile, reducing signal intensity at 466 nm while generating a new emission band around 395 nm [2]. The probe demonstrated differential response to Cu2+, Al3+, Cr3+, and Fe3+, with the tautomeric equilibrium governing the excited-state intramolecular proton transfer (ESIPT) process that underlies the sensing mechanism [1][2]. This sensing capability is not reported for simple imidazoles or phenols lacking the ortho-conjugated bifunctional architecture.

Fluorescence Sensing Analytical Chemistry Metal Detection

Synthetic Versatility via Direct Mannich Imidazolylmethylation of Phenols

2-(Imidazol-1-ylmethyl)phenol can be synthesized via direct imidazolylmethylation of phenol using a Mannich-type reaction with paraformaldehyde and imidazole [1]. This synthetic route differs fundamentally from the preparation of N-arylated imidazoles (e.g., 4-(imidazol-1-yl)phenol) which require transition metal-catalyzed C-N coupling conditions [2]. The Mannich approach operates under metal-free conditions, providing a more straightforward and scalable entry to ortho-substituted phenol-imidazole conjugates compared to the nickel-catalyzed C-H arylation methods required for direct imidazole-phenol coupling [2]. The methylene spacer introduced via this route imparts conformational flexibility that distinguishes this compound from directly N-arylated analogs and influences both metal coordination geometry and biological target interactions [3].

Synthetic Methodology Organic Synthesis Building Block

Differential Biological Target Engagement: 5-Lipoxygenase and Thromboxane Synthase Dual Inhibition

Patent literature discloses that certain imidazolylphenol derivatives, including compounds structurally related to 2-(imidazol-1-ylmethyl)phenol, exhibit dual inhibitory activity against both 5-lipoxygenase and thromboxane synthase [1]. This dual inhibition profile is not a general property of all imidazole derivatives; rather, it is specific to the phenol-imidazole conjugate architecture with appropriate substitution patterns. The patent specifically claims 3- and 4-(1H-imidazol-1-yl)phenol derivatives, with the ortho-substituted 2-(imidazol-1-ylmethyl)phenol representing a positional isomer with potentially distinct pharmacological properties [1]. In contrast, classic imidazole antifungals like clotrimazole and ketoconazole primarily target fungal CYP51 (lanosterol 14α-demethylase) and do not exhibit this dual eicosanoid pathway inhibition profile [2].

Enzyme Inhibition Inflammation Medicinal Chemistry

2-(Imidazol-1-ylmethyl)phenol Optimal Research and Procurement Application Scenarios


Antifungal Drug Discovery Targeting Dermatophyte Infections

2-(Imidazol-1-ylmethyl)phenol serves as a privileged scaffold for developing antifungal agents with preferential activity against dermatophytes (Trichophyton spp.) rather than Candida species. This ortho-substituted imidazolylmethylphenol architecture provides access to an antifungal spectrum distinct from the para-substituted isomer, which favors anti-Candida activity [1]. Research groups focused on dermatophytosis therapeutics should prioritize this positional isomer over the more commercially common para-substituted analogs.

Redox-Active Ligand Design for Bioinorganic and Catalytic Applications

The ortho-arrangement of phenol and imidazole moieties in 2-(imidazol-1-ylmethyl)phenol enables intramolecular hydrogen bonding and supports concerted proton-electron transfer (CPET) oxidation to generate stable distonic radical cations [1][2]. This makes the compound valuable as a redox-active ligand for studying biological electron transfer processes and for designing catalysts where reversible redox behavior is essential. The N,O-bidentate chelating ability further enhances its utility in forming stable metal complexes with tunable geometries [3].

Fluorescent Chemosensor Development for Environmental and Biological Metal Detection

The imidazolyl-phenolic core structure of 2-(imidazol-1-ylmethyl)phenol provides a framework for developing fluorescent probes capable of detecting metal ions (Cu2+, Al3+, Cr3+, Fe3+) via modulation of excited-state intramolecular proton transfer (ESIPT) [1][2]. The ortho-substitution pattern is critical for the tautomeric equilibrium that governs the sensing mechanism. Analytical chemistry groups developing selective metal ion sensors should select this ortho-substituted scaffold over para-substituted isomers that lack the required intramolecular hydrogen bonding architecture.

Synthetic Building Block for Bifunctional Imidazole-Phenol Conjugates

2-(Imidazol-1-ylmethyl)phenol is accessible via metal-free Mannich imidazolylmethylation, providing a practical entry point for synthesizing diverse phenol-imidazole conjugates [1]. The methylene spacer imparts conformational flexibility that distinguishes this scaffold from rigid N-arylated analogs [2]. Organic synthesis laboratories requiring a versatile, bifunctional building block for constructing more complex ligands, pharmaceutical intermediates, or functional materials should consider this compound over directly N-arylated imidazole-phenols which require more demanding synthetic conditions.

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